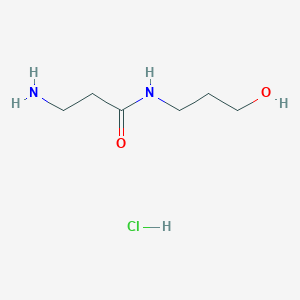

3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride

Description

3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride (CAS: 1220034-67-2) is a hydrochloride salt of a β-alanine derivative. Its molecular formula is C₆H₁₅ClN₂O₂, with a molecular weight of 182.65 g/mol . The compound features a primary amine group and a hydroxypropyl substituent on the amide nitrogen, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its purity and stability are critical for applications requiring precise reactivity, such as peptide coupling or polymer synthesis.

Properties

IUPAC Name |

3-amino-N-(3-hydroxypropyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-3-2-6(10)8-4-1-5-9;/h9H,1-5,7H2,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUDVBAMGREUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride typically involves the reaction of 3-aminopropanamide with 3-chloropropanol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids and amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile reagent in various chemical reactions, facilitating the synthesis of more complex molecules.

- Reagent in Chemical Reactions : It participates in reactions that require specific functional groups, making it valuable in synthetic organic chemistry.

Biology

- Enzyme Mechanisms : It is employed to study enzyme kinetics and mechanisms, particularly how enzymes interact with substrates.

- Protein Interactions : The compound is used to investigate protein-ligand interactions, aiding in understanding biological processes at the molecular level.

Medicine

- Therapeutic Properties : Research is ongoing into its potential as a therapeutic agent for various conditions due to its biological activity.

- Precursor in Pharmaceutical Synthesis : It acts as an intermediate in the synthesis of pharmaceutical compounds, enhancing drug development processes.

Industry

- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals that have applications in various industrial sectors.

The biological activity of 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride is significant, particularly for pharmacological applications:

- Antimicrobial Activity : Demonstrated effectiveness against bacterial strains like E. coli and S. aureus.

- Anti-inflammatory Effects : Evidence suggests it can reduce pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate it may induce apoptosis in cancer cell lines.

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |

| Cytotoxicity | IC50 values < 30 µM in MCF-7 cell line |

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Amino-N-(3-hydroxypropyl)propanamide HCl | Cytotoxicity | < 30 | |

| N-(3-Amino-2-hydroxypropyl)benzamide | Antimicrobial | 25 | |

| N-(4-Hydroxyphenyl)propanamide | Anti-inflammatory | 15 |

Antimicrobial Efficacy

A study assessed the antimicrobial properties against clinical isolates of bacteria. Results indicated significant bacterial growth reduction at concentrations as low as 10 µg/mL, showcasing potential therapeutic applications in infectious diseases.

Anti-inflammatory Research

In vitro experiments demonstrated that treatment with this compound reduced pro-inflammatory cytokine secretion by macrophages, suggesting its utility in conditions characterized by chronic inflammation.

Cancer Cell Studies

Recent studies involving various cancer cell lines (e.g., MCF-7, HeLa) showed cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. These findings warrant further exploration into its mechanisms for potential cancer therapies.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propanamide Hydrochlorides

The following compounds share the 3-amino-propanamide backbone but differ in the substituent attached to the amide nitrogen. These structural differences significantly influence their physicochemical properties and applications.

Table 1: Structural and Molecular Comparison

Impact of Substituents on Properties

Hydroxypropyl vs. Methoxypropyl Hydroxypropyl (Target Compound): The hydroxyl group enhances hydrophilicity, improving solubility in polar solvents like water or ethanol. This property is advantageous in drug formulations requiring aqueous compatibility . Methoxypropyl: The methoxy group increases lipophilicity, making this compound more suitable for reactions in organic solvents (e.g., dichloromethane). However, it may reduce metabolic stability compared to the hydroxy analog .

Alkyl vs. Aromatic Substituents Isobutyl and tert-Butyl: These bulky alkyl groups sterically hinder the amide nitrogen, reducing nucleophilicity. This property is exploited in controlled-release drug systems where slower hydrolysis is desirable . However, it may also increase toxicity risks, limiting use to non-medical research .

Reactivity and Stability

- Hydroxypropyl Derivative : The hydroxyl group can participate in hydrogen bonding or oxidation reactions, requiring careful storage under inert conditions to prevent degradation .

- Methoxypropyl Derivative : More stable under acidic conditions due to the electron-donating methoxy group but susceptible to demethylation under strong bases .

- Aromatic Derivatives : Stability is influenced by electron-withdrawing groups (e.g., chlorine), which enhance resistance to enzymatic degradation but may complicate purification .

Biological Activity

3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies that highlight its potential therapeutic uses.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H14N2O2·HCl

- CAS Number : 1220034-67-2

The compound features an amine group and a hydroxyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amino and hydroxyl groups enhances its solubility and interaction with polar biological molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic processes.

- Receptor Modulation : It can bind to specific receptors, potentially influencing signal transduction pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary findings suggest that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |

| Cytotoxicity | IC50 values < 30 µM in MCF-7 cell line |

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Cytotoxicity | < 30 | |

| N-(3-Amino-2-hydroxypropyl)benzamide | Antimicrobial | 25 | |

| N-(4-Hydroxyphenyl)propanamide | Anti-inflammatory | 15 |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of the compound against clinical isolates of bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for therapeutic applications in infectious diseases .

- Anti-inflammatory Research : In vitro experiments demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines by macrophages. This suggests a mechanism by which it could be used in conditions characterized by chronic inflammation .

- Cancer Cell Studies : In a recent study involving various cancer cell lines (MCF-7, HeLa), the compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. The study concluded that further exploration into its mechanism could reveal novel therapeutic pathways for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves a multi-step process, including amide bond formation and subsequent hydrochlorination. Key steps include:

- Amidation : Reacting 3-hydroxypropylamine with a protected amino acid derivative (e.g., activated esters or carbodiimide-mediated coupling, as seen in EDC/NHS chemistry) .

- Deprotection and Hydrochloride Formation : Acidic hydrolysis (e.g., HCl in dioxane) to remove protecting groups, followed by salt formation under controlled pH .

- Optimization : Use continuous flow reactors to enhance reaction efficiency and scalability, with automated control of temperature (40–60°C) and pressure (1–3 atm) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the amine, hydroxypropyl, and amide moieties. For example, the hydroxypropyl group shows characteristic δ ~3.5 ppm (methylene protons adjacent to -OH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 195.2) and detect impurities .

- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 210–220 nm) and a C18 column, using acetonitrile/water gradients. Purity ≥95% is typical for research-grade material .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if handling powders to avoid inhalation .

- Engineering Controls : Work in a fume hood to minimize exposure to aerosols. Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be identified during the synthesis of this compound?

- Methodological Answer :

- In-Situ Monitoring : Use FTIR to track carbonyl (C=O) and amine (-NH) groups during amidation. Disappearance of the carbonyl peak (~1700 cm) indicates reaction completion .

- Byproduct Analysis : LC-MS/MS can detect common impurities such as unreacted starting materials (e.g., 3-hydroxypropylamine) or over-alkylated derivatives. Compare retention times and fragmentation patterns with reference standards .

Q. What strategies mitigate interference from structurally similar compounds during analytical quantification of this compound?

- Methodological Answer :

- Chromatographic Separation : Optimize HPLC mobile phase composition (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to resolve peaks from analogs like N-(3-aminopropyl)propanamide .

- Selective Derivatization : React the primary amine with dansyl chloride or fluorescamine to enhance UV/fluorescence detection specificity .

Q. How can researchers design assays to investigate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Kinetics : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to monitor enzyme activity. Pre-incubate the enzyme with the compound (0.1–10 µM) and measure inhibition via fluorescence quenching .

- Dose-Response Curves : Generate IC values using nonlinear regression analysis (e.g., GraphPad Prism). Include positive controls (e.g., known inhibitors) and validate results with triplicate measurements .

- Structural Insights : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding interactions between the compound and the enzyme’s active site, guided by NMR-derived conformational data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Source Validation : Cross-check purity data (e.g., HPLC chromatograms) from suppliers, as impurities ≥2% can skew bioactivity results .

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, buffer composition). For example, variations in buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) can alter enzyme-compound interactions .

- Meta-Analysis : Use platforms like Web of Science to compare studies, focusing on assays with orthogonal readouts (e.g., fluorescence vs. colorimetric) to identify methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.